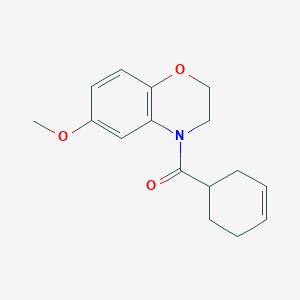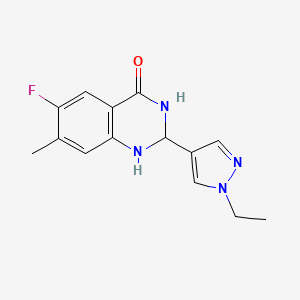
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is a synthetic compound that has been widely studied for its potential use in scientific research. It is also known by the chemical name of AC-262,356. This compound belongs to the class of quinazolinones, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, it has been shown to have an affinity for the androgen receptor and may act as a selective androgen receptor modulator (SARM).
Biochemical and Physiological Effects:
Studies have shown that 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one may have potential applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and may also improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its potential use in the treatment of neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one. One direction is to further investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in other areas of medicine, such as cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to develop more effective and selective compounds.
Synthesemethoden
The synthesis of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one can be achieved through a multi-step process. The initial step involves the reaction of 2-amino-4-chlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-4-chloro-8-methylquinazoline-3-one. The second step involves the reaction of this intermediate with furfuryl bromide in the presence of potassium carbonate, which results in the formation of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the androgen receptor and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-3-2-4-8-11(7)15-12(16-13(8)17)9-5-6-10(14)18-9/h2-6,12,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFGDBOAYWGUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(N2)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)


![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)

![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)

![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)